molecular formula C11H9F3N4O2 B3134652 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate CAS No. 400081-97-2

2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate

Cat. No. B3134652
CAS RN: 400081-97-2
M. Wt: 286.21 g/mol
InChI Key: ORYIMOXFIZNOEE-UHFFFAOYSA-N
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Description

  • Monoisotopic Mass : 286.067749 Da

Synthesis Analysis

The synthesis of this compound involves the reaction of 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinic acid (a precursor) with 2,2,2-trifluoroethyl methacrylate . The reaction likely proceeds through esterification or amidation, resulting in the formation of the desired product. Spectroscopic techniques such as IR, ^1H-NMR, mass spectroscopy, and elemental analysis confirm the structure of the synthesized compound .


Molecular Structure Analysis

The molecular structure of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate consists of a nicotinate moiety linked to a 1,2,4-triazole ring via a trifluoroethyl group. The trifluoroethyl substituent imparts unique physicochemical properties to the compound .


Chemical Reactions Analysis

  • Metal Complexation : The trifluoroethyl group may coordinate with metal ions .

Physical And Chemical Properties Analysis

  • Stability : Investigate its stability under different conditions .

Scientific Research Applications

Triazole Derivatives in Scientific Research

Triazole derivatives have been extensively studied for their diverse biological activities. They are of significant interest in the development of new drugs because of their structural variations and broad spectrum of pharmacological properties. Triazole compounds have been associated with anti-inflammatory, antimicrobial, antitumoral, and antiviral activities, among others. The synthesis and biological evaluation of triazole derivatives continue to be a fertile ground for pharmaceutical research, aiming at discovering new therapeutic agents for various diseases, including neglected diseases and those caused by resistant bacteria and viruses. The preparation methods for these compounds are evolving with an emphasis on green chemistry, energy saving, and sustainability (Ferreira et al., 2013).

Nicotinic Acid Derivatives in Scientific Research

Nicotinic acid, also known as niacin, and its derivatives have been recognized for their importance in the treatment of lipid disorders. In pharmacological doses, nicotinic acid can significantly lower very low-density and low-density lipoprotein levels while increasing high-density lipoprotein levels. It has potential benefits in reducing long-term mortality in patients with coronary artery disease and may slow or reverse the progression of atherosclerosis. Despite its beneficial effects, the use of high doses of nicotinic acid is limited by adverse reactions such as cutaneous flushing, skin rash, and gastric upset. However, these effects can be minimized with careful dosing titration. The development of nicotinic acid derivatives continues to be a key area of research for their potential in treating hyperlipidemia and related conditions (Helen Luciw Figge et al., 1988).

Safety and Hazards

  • Handling Precautions : Provide guidelines for safe handling .

Future Directions

  • Clinical Trials : If promising, proceed to clinical trials .

properties

IUPAC Name

2,2,2-trifluoroethyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O2/c1-7-16-6-18(17-7)9-3-2-8(4-15-9)10(19)20-5-11(12,13)14/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYIMOXFIZNOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C=C2)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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